Prizidilol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-(6-hydrazinylpyridazin-3-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-17(2,3)19-10-12(23)11-24-15-7-5-4-6-13(15)14-8-9-16(20-18)22-21-14/h4-9,12,19,23H,10-11,18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONODUKOFNSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=NN=C(C=C2)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866727 | |
| Record name | Prizidilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59010-44-5 | |
| Record name | Prizidilol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059010445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prizidilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIZIDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29795CN0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of Prizidilol Research Landscape
Historical Trajectory of Prizidilol Research and Development
Research into this compound emerged prominently in the early 1980s, identifying it as a novel antihypertensive agent. uni.lunih.govnewdrugapprovals.orgwikipedia.org At the time of its initial investigation, this compound was recognized for possessing a distinct pharmacological profile, combining precapillary vasodilator and beta-adrenoceptor blocking properties. uni.lunih.govwikipedia.org This dual mechanism of action positioned this compound within a class of compounds designed to address hypertension through multiple pathways, similar to other agents explored for combined alpha- and beta-adrenergic receptor blocking activities, such as Labetalol (B1674207).
The compound's chemical structure, including a hydrazone moiety, suggested a metabolic pathway similar to that of hydralazine, a known vasodilator. nih.gov Early studies indicated that this compound's metabolism involved the polymorphic N-acetyltransferase enzyme system, leading to variations in plasma drug levels and antihypertensive effects among individuals classified as slow versus rapid acetylators. nih.gov This understanding of its pharmacokinetic profile was an important aspect of its early development.
Foundational Preclinical Research Hypotheses and Objectives
The foundational preclinical research on this compound was primarily driven by hypotheses regarding its combined vasodilator and beta-adrenoceptor blocking actions, aiming to characterize these effects and their potential in managing hypertension. The central objectives of these early investigations included assessing its impact on blood pressure, heart rate, and various hemodynamic parameters, as well as elucidating its interaction with the sympathetic nervous system and the renin-angiotensin-aldosterone system.
Detailed research findings demonstrated this compound's efficacy in reducing blood pressure. Studies in patients with essential hypertension revealed dose-dependent decreases in both supine and upright blood pressure. uni.lunih.gov The antihypertensive effect typically became evident within 1 to 2 hours, reaching maximal effects between 4 to 8 hours, and was sustained for more than 8 hours. nih.gov For instance, a high dose of this compound could normalize supine mean blood pressure (from an average of 128 mmHg prior to treatment to less than 107 mmHg) within 3 to 7 hours, with effects still observable 23 hours post-ingestion. uni.lu
The hemodynamic profile of this compound was further characterized by its effects on heart rate and plasma renin activity, which exhibited a biphasic variation: an initial drop followed by a subsequent tendency for a slight rise. uni.lu While plasma epinephrine (B1671497) and aldosterone (B195564) levels did not consistently change, plasma norepinephrine (B1679862) levels were observed to increase with higher doses of this compound. uni.lu Long-term studies confirmed that this compound induced a substantial fall in blood pressure by markedly reducing total peripheral resistance, ranging from 17% to 23% at rest and during exercise. Cardiac output remained largely unchanged across various workloads, while heart rate decreased and stroke volume increased, particularly at maximum workload (up to 30%).
Further assessment of its beta-adrenoceptor blocking capabilities in healthy volunteers demonstrated that this compound hydrochloride caused parallel shifts to the right in isoprenaline heart rate dose-response curves, indicating antagonism at cardiac beta-adrenoceptors. wikipedia.org Similar shifts were observed in isoprenaline dose-response curves for decreases in diastolic blood pressure, providing evidence of beta-adrenoceptor antagonism in peripheral resistance vessels. wikipedia.org
The following tables summarize key findings from foundational research:
Table 1: Acute Hemodynamic Effects of this compound in Essential Hypertension
| Parameter | Observation (Acute Effect) | Source |
| Blood Pressure (Supine & Upright) | Dose-dependent decreases; initial change ~2 hours, maximal effects 4-8 hours. High dose normalized supine mean BP (from 128 mmHg to <107 mmHg) within 3-7 hours, sustained for 23 hours. uni.lu Systolic BP decreased after 3.0, 4.5, and 6.0 mg/kg doses; Diastolic BP decreased after 4.5 and 6.0 mg/kg. Max effect (supine) 20 mmHg systolic, 13 mmHg diastolic after 6.0 mg/kg. nih.gov | uni.lunih.gov |
| Heart Rate | Biphasic variation: early drop, then slight rise. uni.lu Initial slight reduction (1-2 hours) followed by slight rise (6-8 hours). nih.gov Supine heart rate did not change, erect heart rate significantly lowered after 4 weeks. newdrugapprovals.org | |
| This compound | CID 71952 | nih.gov |
| Labetalol | CID 3869 |
Preclinical Pharmacological Characterization of Prizidilol
In Vitro Pharmacological Studies
Receptor Binding Affinities and Selectivity
Prizidilol is recognized as a beta-adrenoceptor blocker nih.govnih.gov. Beta-adrenoceptors, including β1, β2, and β3 subtypes, are crucial mediators of catecholamine hormones and neurotransmitters like adrenaline and noradrenaline, influencing blood pressure, myocardial contractility, and airway reactivity medscape.com. Alpha-1 adrenoceptors are also involved in vascular smooth muscle contraction medscape.com.
While specific binding affinity data for this compound to β1, β2, and α1 adrenoceptors are not explicitly available, its classification as a beta-adrenoceptor blocker with precapillary vasodilator properties implies interaction with these receptors. The vasodilatory action often suggests an alpha-1 adrenoceptor blocking component or other direct vasodilatory mechanisms.
This compound is often discussed in the context of combined alpha- and beta-blocking agents, such as labetalol (B1674207) researchgate.netnih.govresearchgate.net. Labetalol, for instance, is a non-selective antagonist of β1- and β2-adrenergic receptors and an antagonist of the α1-adrenergic receptor researchgate.net. It lowers blood pressure by blocking peripheral arteriolar α-adrenoceptors, thereby reducing peripheral resistance, and concurrently inhibiting β-adrenoceptors in the heart cvphysiology.com. Carvedilol is another example of a non-selective β-blocker with additional α1-blocking activity ahajournals.org. It modulates the activity of β1, β2, and α1 adrenergic receptors on human cardiac myocytes mdpi.com. Pindolol is a nonselective beta-blocker with intrinsic sympathomimetic activity (ISA) nih.govnih.gov. Propranolol (B1214883) and sotalol (B1662669) are also non-selective beta-blockers ahajournals.orgnih.gov. Bupranolol is a non-selective beta-blocker without ISA but with strong membrane stabilizing activity, similar in potency to propranolol nih.gov.
The comparison of this compound with these compounds often highlights its combined beta-blocking and vasodilating effects, suggesting a broader interaction profile similar to mixed alpha/beta blockers.
Adrenoceptor Subtype Interactions (e.g., β1, β2, α1)
Cellular and Tissue-Level Pharmacodynamics
This compound's pharmacological effects are observed at the systemic level, influencing vascular tone and cardiac function, consistent with its dual classification.
This compound acts as a precapillary vasodilator nih.govnih.gov. Vascular smooth muscle (VSM) relaxation is a complex process involving various mechanisms. These include:
Modulation of Intracellular Calcium: Reduction in intracellular calcium concentration, either by inhibiting calcium influx through channels (e.g., L-type calcium channels) or by reducing calcium release from internal stores like the sarcoplasmic reticulum, leads to VSM relaxation guidetopharmacology.orgnih.govnih.gov.
Activation of Cyclic Nucleotides: Increases in cyclic GMP (cGMP) or cyclic AMP (cAMP) levels within VSM cells can lead to relaxation. Nitric oxide (NO) is a key endothelium-derived relaxing factor that activates guanylate cyclase, leading to cGMP production and VSM relaxation. Activation of β-adrenergic receptors in VSM can also activate adenylate cyclase, leading to cAMP accumulation and relaxation.
Potassium Channel Activation: Activation of potassium channels can lead to hyperpolarization of the VSM cell membrane, making it less excitable and promoting relaxation.
While the precise in vitro mechanisms for this compound are not explicitly detailed, its vasodilatory properties suggest it likely influences one or more of these pathways, contributing to a reduction in total peripheral resistance nih.gov.
Studies on this compound in human subjects have shown its effects on cardiac parameters. Intravenous administration of this compound hydrochloride in healthy volunteers resulted in a significant increase in pulse rate, a decrease in left ventricular area, and no alteration in left ventricular ejection fraction. Long-term studies in patients with essential hypertension indicated that this compound led to a fall in heart rate and an increase in stroke volume, with cardiac output remaining unchanged nih.gov. A biphasic variation in heart rate was observed, with an early drop followed by a slight rise, suggesting an initial dominance of beta-blockade nih.gov.
While specific data from isolated cardiac tissue preparations for this compound are not presented in the search results, the observed effects in vivo are consistent with a compound possessing both beta-blocking activity (reducing heart rate) and vasodilatory properties (reducing afterload, thereby increasing stroke volume and maintaining cardiac output). For comparison, beta-blockers generally reduce heart rate and contractility in isolated cardiac tissues by antagonizing beta-adrenergic receptors.
In Vivo Pharmacological Investigations in Animal Models
Vasodilator Mechanisms in Animal Systems
Sympathetic Nervous System Modulation
In investigations involving essential hypertensive patients, treatment with this compound led to significant reductions in both systolic and diastolic blood pressure. While supine heart rate generally remained unchanged, heart rate in the erect position was significantly lowered nih.gov. Interestingly, following this compound administration, plasma levels of noradrenaline and adrenaline were observed to increase significantly. Concurrently, plasma renin activity (PRA) and plasma aldosterone (B195564) levels were reduced, even as plasma volume increased without a change in body weight nih.gov.
Beta-Adrenoceptor Antagonism in Animal Models
This compound functions as a non-selective beta-adrenoceptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors nih.gov. Its antagonistic activity at beta-adrenoceptors contributes to its therapeutic profile.
Assessment of Beta-Blockade Efficacy
The efficacy of this compound in inducing beta-blockade has been assessed through its ability to antagonize the chronotropic (heart rate) and hypotensive responses to sympathetic stimulation and isoproterenol (B85558) infusion in animal models and healthy volunteers. In studies with healthy volunteers, oral administration of this compound resulted in parallel shifts to the right of isoproterenol heart rate dose-response curves, indicating effective antagonism at cardiac beta-adrenoceptors nih.gov. Similarly, isoproterenol dose-response curves for decreases in diastolic blood pressure also showed rightward shifts, providing evidence of beta-adrenoceptor antagonism in peripheral resistance vessels nih.gov.
This beta-adrenoceptor blockade by this compound has been shown to persist for at least 7 hours after ingestion nih.gov. In pithed rats, this compound demonstrated effective beta-adrenergic blockade at antihypertensive doses, as evidenced by the inhibition of chronotropic responses to sympathetic stimulation and isoproterenol nih.gov.
Table 1: Beta-Adrenoceptor Blockade Efficacy of this compound (vs. Isoproterenol-Induced Responses)
| Response Measured | Effect of this compound | Indication of Antagonism | Duration of Blockade |
| Heart Rate (Isoproterenol-induced) | Parallel shift of dose-response curve to the right nih.gov | Antagonism at cardiac beta-adrenoceptors nih.gov | At least 7 hours nih.gov |
| Diastolic Blood Pressure (Isoproterenol-induced) | Parallel shift of dose-response curve to the right nih.gov | Antagonism in peripheral resistance vessels nih.gov | At least 7 hours nih.gov |
| Chronotropic Response (Sympathetic stimulation/Isoproterenol) | Inhibition at antihypertensive doses nih.gov | Effective beta-adrenergic blockade nih.gov | Not specified in this context nih.gov |
Comparative Efficacy with Reference Beta-Adrenoceptor Antagonists
This compound's beta-adrenoceptor blocking efficacy has been compared with established beta-blockers such as propranolol and pindolol. While a 40 mg dose of propranolol demonstrated a greater peak effect than a 200 mg dose of this compound, both drugs exhibited persistent beta-adrenoceptor blockade for at least 7 hours after oral administration nih.gov.
In conscious spontaneously hypertensive rats, oral administration of this compound (10 mg/kg) reduced blood pressure nih.gov. In anesthetized, ganglion-blocked dogs, intravenous injection of this compound also reduced blood pressure nih.gov. Unlike sulfinalol (B1215634), MK 761, and pindolol, the vasodilation and hypotension induced by this compound were not attenuated by propranolol pretreatment, suggesting a distinct mechanism of action for its vasodilator component that is independent of beta-blockade by propranolol nih.gov.
Table 2: Comparative Efficacy of this compound with Reference Beta-Adrenoceptor Antagonists
| Agent | Dose (Oral, Conscious SHR) | Effect on Blood Pressure | Propranolol Pretreatment Effect on Antihypertensive Action | Propranolol Pretreatment Effect on Vasodilation/Hypotension (Anesthetized Dogs) |
| This compound | 10 mg/kg nih.gov | Reduced nih.gov | Not inhibited nih.gov | Not attenuated nih.gov |
| Pindolol | 0.1 mg/kg nih.gov | Reduced nih.gov | Inhibited nih.gov | Attenuated nih.gov |
| Propranolol | 40 mg (in humans) nih.gov | Greater peak beta-blockade effect than this compound 200 mg nih.gov | N/A | N/A |
Renal Hemodynamic Studies in Animal Models
Studies on renal hemodynamics in animal models have investigated the impact of this compound. Intraarterial injection of this compound has been shown to increase blood flow in the sympathetically denervated hindlimb of anesthetized dogs, indicating a direct vasodilator activity nih.gov. This direct vasodilator effect is a notable characteristic of this compound, distinguishing it from some other beta-adrenoceptor antagonists nih.govresearchgate.net.
While data specifically detailing this compound's acute effects on glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) in animal models were limited in the provided search results, studies in human subjects with essential hypertension showed that this compound significantly increased effective renal plasma flow (by 120% of control values) while decreasing glomerular filtration rate (by 67% of control values) and filtration fraction (by 57% of control values) nih.gov. This suggests a complex interplay of its vasodilator and beta-blocking properties on renal function.
Stereoisomeric Pharmacology of Prizidilol
Differential Pharmacological Activities of R- and S-Stereoisomers
Research has demonstrated that R-prizidilol and S-prizidilol possess distinct pharmacological activities, particularly in their beta-adrenoceptor antagonistic effects. In anesthetized normotensive rats, both R- and S-isomers of Prizidilol elicited comparable blood pressure lowering and vasodilator activities. nih.gov However, S-prizidilol proved to be a substantially more potent beta-adadrenoceptor antagonist both in vitro and in vivo compared to R-prizidilol. nih.gov
Studies in conscious animals further highlighted these differences:
Conscious Rats: Both isomers lowered blood pressure similarly, with only minor variations in heart rate. nih.gov
Conscious Cats: The administration of R-prizidilol at equieffective blood pressure-lowering doses led to reflex tachycardia, emphasizing the role of increased sympathetic drive. In contrast, S-prizidilol did not induce tachycardia under similar conditions. nih.gov
Conscious Dogs: While both isomers caused tachycardia, S-prizidilol generally resulted in a greater reduction in blood pressure. nih.gov
These findings indicate a clear differentiation in the beta-blocking potency between the two stereoisomers, with S-prizidilol being the more active beta-adrenoceptor antagonist.
Table 1: Comparative Pharmacological Activities of this compound Stereoisomers
| Activity | R-Prizidilol | S-Prizidilol |
| Blood Pressure Lowering | Similar to S-isomer (normotensive rats) nih.gov | Similar to R-isomer (normotensive rats) nih.gov |
| Vasodilator Activity | Similar to S-isomer (normotensive rats) nih.gov | Similar to R-isomer (normotensive rats) nih.gov |
| Beta-Adrenoceptor Antagonism | Less potent in vitro and in vivo nih.gov | Substantially more potent in vitro and in vivo nih.gov |
| Reflex Tachycardia (Conscious Cats) | Incidence observed nih.gov | No incidence observed nih.gov |
| Heart Rate (Conscious Rats) | Marginal differences compared to S-isomer nih.gov | Marginal differences compared to R-isomer nih.gov |
| Blood Pressure (Conscious Dogs) | Tended to cause less fall than S-isomer nih.gov | Tended to cause greater fall than R-isomer nih.gov |
Stereoselective Receptor Interactions
The differential pharmacological activities of this compound's stereoisomers stem from their stereoselective interactions with various receptors. While this compound is known as a combined vasodilator/beta-adrenoceptor antagonist, the beta-blocking activity is predominantly associated with the S-enantiomer. nih.gov This stereoselectivity in receptor binding is a common phenomenon for chiral drugs, where one enantiomer, termed the eutomer, exhibits higher pharmacological activity due to more effective binding to the receptor site under specific stereochemical conditions. mdpi.comresearchgate.net
Notably, neither R- nor S-prizidilol demonstrated any specificity for either beta-1 (β1) or beta-2 (β2) adrenoceptors, indicating a non-selective beta-adrenoceptor antagonism for the active S-isomer. nih.gov The vasodilator activity, however, appears to be a property shared by both isomers. nih.gov
Stereoisomer Contributions to Overall Pharmacological Profile
The shared vasodilator activity of both isomers ensures a reduction in blood pressure. nih.gov Therefore, the combination of the vasodilator effect from both isomers and the significant beta-blocking effect primarily from the S-isomer results in a balanced antihypertensive action, where the S-isomer's beta-blocking activity helps to control heart rate responses that might otherwise arise from vasodilation. nih.gov This balanced activity contributes to this compound's efficacy as an antihypertensive drug. nih.gov
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships for Receptor Binding
Prizidilol is recognized as a compound possessing combined vasodilator and beta-adrenoceptor blocking actions jst.go.jp. Its therapeutic investigations have focused on its potential in treating cardiovascular diseases, where its mechanism of action is believed to involve the modulation of beta-adrenergic receptors, which regulate heart rate, blood pressure, and vascular tone ontosight.ai. Studies have indicated a prolonged blockade of beta-adrenoceptor activity by this compound nih.gov.
Conformational Analysis and Molecular Modeling
Conformational analysis is a fundamental aspect of molecular modeling, focusing on the study of how molecular geometries relate to their corresponding energies, with lower energy structures (conformers) indicating greater stability taltech.eeoregonstate.edu. For this compound, conformational analysis and geometry optimization have been performed using computational methods. Specifically, the Hartree-Fock (HF) calculation method, implemented via software such as ArgusLab, has been utilized to determine the minimum potential energy and optimal geometry of this compound researchgate.net. This process involves calculating the minimum potential energy through geometry convergence functions and energy minimization programs researchgate.net.
Molecular modeling studies on this compound have aimed to generate "prospective view and active conformation" diagrams, providing visual representations of its three-dimensional structure and how it might interact in a biological environment researchgate.net. The objective of such analyses is to gain insights into the conformational characteristics of the drug and to identify the relationship between its conformational flexibility and its biological activity ic.ac.uk. By exploring the conformational space, researchers can identify stable conformers that are likely to be the biologically active forms of the molecule.
Theoretical Studies on Molecular Interactions and Energetics
Theoretical studies on molecular interactions and energetics for compounds like this compound involve the calculation of potential energies and the investigation of the forces governing molecular behavior sciensage.info. These studies aim to understand the nature and strength of interactions between the drug molecule itself and its environment, including potential binding partners or solvent molecules.
For this compound, the calculation of minimum potential energy has been a key component of its theoretical characterization researchgate.netijbbku.com. While specific numerical values for this compound's conformational energies were not explicitly detailed in the search results, such studies typically involve assessing the total potential energy by summing the potential energies of individual atomic pairs within the molecule, and identifying the lowest energy conformations ijbbku.com. The insights gained from these theoretical computations contribute to a deeper understanding of the compound's stability and its propensity for various types of interactions, such as dipole-dipole, dipole-induced dipole, charge transfer, and hydrogen bonding sciensage.info. The investigation into the interaction of this compound with metal ions also falls under this category, providing information on its potential to form complexes or engage in other forms of molecular association ahajournals.org.
Metabolism and Biotransformation Pathways of Prizidilol in Preclinical Models
Hepatic Microsomal Metabolism
The hepatic microsomal cytochrome P450 (CYP) enzyme system plays a central role in the metabolism of Prizidilol. This system is responsible for the oxidative biotransformation of numerous xenobiotics, including drugs. This compound has been shown to interact directly with this enzyme system, leading to its metabolism. fishersci.ca
Cytochrome P450 Enzyme System Interactions and Binding Sites
This compound exhibits a concentration-dependent binding to the cytochrome P450 enzyme. At lower concentrations (below approximately 20 µM), this compound binds to the substrate binding site of the enzyme, inducing a Type I difference spectrum. Conversely, at higher concentrations, ranging from 25 to 190 µM, this compound binds to the oxygen binding site of the enzyme, resulting in a Type II difference spectrum. fishersci.ca This dual binding characteristic suggests complex interactions with the enzyme.
Furthermore, this compound has been observed to stimulate hepatic microsomal CO-inhibitable NADPH oxidation. fishersci.ca The metabolism of this compound by hepatic microsomes, as measured by its disappearance, was effectively inhibited by a CO:O2 mixture (80:20; v/v), as well as by the known cytochrome P450 inhibitors SKF 525-A and metyrapone. fishersci.ca
Kinetic parameters for the interaction of this compound with hepatic microsomal cytochrome P450 in rats have been determined. The apparent binding constants (Ks), maximum extents of binding (ΔAmax), Michaelis constants (Km), and maximum velocities (Vmax) provide insights into the enzyme-substrate affinity and catalytic efficiency. fishersci.ca
Table 1: Apparent Kinetic Parameters for this compound Interaction with Hepatic Microsomal Cytochrome P450 in Rats fishersci.ca
| Parameter | Value (approximate) | Unit |
| Apparent Ks (Type I site) | 3 | µM |
| Apparent Ks (Type II site) | 150 | µM |
| Apparent Km | 2 | µM |
| Apparent Vmax | 20 to 70 | pmol per min per mg microsomal protein |
Effects of Enzyme Inducers on this compound Metabolism
To investigate the involvement of specific CYP isoforms in this compound metabolism, studies were conducted using rats pretreated with various enzyme-inducing agents. These inducers included phenobarbital, beta-naphthoflavone, and pregnenolone-16 alpha-carbonitrile. fishersci.ca
Cytosolic Enzyme Metabolism: N-Acetyltransferase Pathway
Beyond the microsomal system, this compound is also metabolized by hepatic cytosolic N-acetyltransferase (NAT). fishersci.ca N-acetyltransferases are phase II enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to various xenobiotics, including drugs containing aromatic amine and hydrazine (B178648) groups. thegoodscentscompany.comwikipedia.org
Kinetic studies of this compound metabolism by N-acetyltransferase revealed specific apparent Michaelis constants (Km) for both this compound and its co-substrate, acetyl CoA. The apparent Km for this compound was determined to be 0.8 µM, while for acetyl CoA, it was 22 µM. fishersci.ca
The maximum velocities (Vmax) for this acetylation pathway were assessed for both partially purified transferase and whole cytosol. Apparent Vmax values were 50 pmol per min per mg protein for the partially purified transferase and approximately 2 pmol per min per mg protein for the cytosol. fishersci.ca These relatively low Vmax values suggest that the rates of both oxidation (by P450) and acetylation of this compound would be expected to be comparatively low, indicating that these enzymatic processes may be rate-limiting steps in the drug's elimination. fishersci.ca
Metabolite Identification and Characterization in Preclinical Samples
The identification and characterization of metabolites are critical steps in preclinical drug development to understand a compound's biotransformation profile. For this compound, its disappearance during metabolism studies was monitored using a newly developed thin-layer chromatography (TLC) assay. This assay involved derivatization of this compound with quinolin-3-al to facilitate detection. fishersci.ca
In general, metabolite identification in preclinical samples involves comprehensive profiling using various analytical techniques. Samples from in vitro systems, such as liver microsomes and hepatocytes, as well as in vivo samples from animal studies (e.g., plasma, urine, feces, bile, and tissues) are commonly analyzed. fishersci.be Advanced analytical methods, including liquid chromatography-mass spectrometry (LC-MS/MS), high-resolution mass spectrometry (HR-MS), ultraviolet (UV) detection, radio-detection (for radiolabeled compounds), and nuclear magnetic resonance (NMR) spectroscopy, are employed to identify and elucidate the structures of metabolites. fishersci.be These techniques are crucial for understanding the metabolic pathways and ensuring the suitability of animal models for toxicological evaluations.
Analytical Methodologies for Prizidilol Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are foundational in Prizidilol research, offering robust solutions for its separation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) has been a primary technique for the quantitative analysis of this compound. Assays have been specifically developed for this compound, demonstrating advantages over earlier methods. One notable improvement involves the use of pepsin for plasma protein digestion, addressing issues of binding losses observed with trichloroacetic acid precipitation in previous assays uct.ac.za. Furthermore, the application of quinolin-3-al as a complexing reagent has enhanced detection sensitivity uct.ac.za.
The developed HPLC assays have achieved a minimum quantitation level of approximately 30 µg/L, which represents a significant improvement compared to earlier HPLC methods that reported a minimum quantitation level of 50 µg/L uct.ac.za. This increased sensitivity allows for more precise measurements, particularly in biological samples.
HPLC has been employed in clinical pharmacology studies to assay this compound in blood samples following oral administration. These studies have revealed considerable pharmacokinetic variations among patients, with multiple peaks observed on plasma concentration curves, suggesting irregular absorption patterns nih.gov.
Table 1: Comparison of this compound HPLC Assay Sensitivities
| Method Type | Detection Reagent/Sample Preparation | Minimum Quantitation Level (µg/L) | Source |
| Earlier HPLC | Not specified (Trichloroacetic acid precipitation implied) | 50 | uct.ac.za |
| Developed HPLC | Quinolin-3-al, Pepsin digestion | 30 | uct.ac.za |
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) also plays a role in the analytical profiling of this compound, particularly where rapid assessment is beneficial. Similar to HPLC, specific TLC assays for this compound have been developed that offer improved sensitivity and speed over older methods uct.ac.za. The minimum quantitation level for this compound using developed TLC assays is approximately 15 µg/L, making it more sensitive than the previously reported HPLC method uct.ac.za.
Beyond quantitative analysis, TLC is a valuable tool for monitoring reaction progress and assessing the purity of compounds, including those structurally related or in the synthesis of prodrugs where this compound is listed as a compound that can be analyzed google.comgoogle.comgoogleapis.com. Its speed makes it suitable for quick qualitative checks during synthetic procedures uct.ac.zagoogle.com.
Advanced Analytical Approaches in Research (e.g., mass spectrometry)
Advanced analytical techniques, particularly mass spectrometry (MS), provide comprehensive insights into the molecular characteristics and behavior of this compound. This compound's PubChem entry includes detailed mass-to-charge (m/z) ratios for various adducts and predicted Collision Cross Section (CCS) values, which are critical parameters for identification and structural elucidation using MS-based methods uni.lu.
Techniques such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are widely utilized in metabolomic analyses of pharmaceutical compounds, including antihypertensive agents like this compound plos.org. These sophisticated methods offer high resolution and accurate mass measurements, significantly improving data quality and quantity in high-throughput profiling plos.org. While specific detailed research findings on this compound using UPLC-MS/MS were not extensively detailed in the provided search results, the general applicability and advantages of such techniques in drug analysis, particularly for compounds with complex metabolic pathways, are well-established plos.org. The ability of MS to identify metabolites and degradation products is also crucial for understanding a drug's fate and stability .
Table 2: Predicted this compound Adducts and Collision Cross Sections (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 332.20812 | 179.9 |
| [M+Na]+ | 354.19006 | 183.9 |
| [M-H]- | 330.19356 | 182.0 |
| [M+NH4]+ | 349.23466 | 189.1 |
| [M+K]+ | 370.16400 | 180.1 |
| [M+H-H2O]+ | 314.19810 | 170.1 |
| [M+HCOO]- | 376.19904 | 199.4 |
| [M+CH3COO]- | 390.21469 | 215.8 |
| [M+Na-2H]- | 352.17551 | 185.0 |
| [M]+ | 331.20029 | 178.5 |
| [M]- | 331.20139 | 178.5 |
Note: Data derived from PubChem CID 71952 uni.lu.
Future Directions and Unexplored Research Avenues
Gaps in Preclinical Mechanistic Understanding
While Prizidilol is known to exert both beta-adrenoceptor blocking and direct vasodilator effects, a critical gap in its preclinical mechanistic understanding lies in the precise elucidation of its vasodilatory action. Studies have indicated that this compound's acute vasodilator and hypotensive effects are distinct from those of certain other beta-adrenoceptor antagonists, such as sulfinalol (B1215634) and pindolol, whose vasodilator actions are, at least in part, mediated via vascular beta-receptors nih.gov. This suggests that this compound employs an alternative or additional mechanism for inducing vasodilation that is not fully characterized.
Further preclinical investigations are warranted to identify the specific molecular targets and signaling pathways responsible for this compound's direct vascular smooth muscle relaxation. This could involve exploring its interactions with various ion channels (e.g., potassium channels, calcium channels), enzyme systems (e.g., nitric oxide synthase pathway, phosphodiesterases), or other receptor systems beyond adrenergic receptors. A comprehensive understanding of these underlying mechanisms would not only clarify this compound's unique pharmacological signature but also provide valuable insights for the rational design of new cardiovascular agents with tailored vasodilatory properties.
Preclinical data comparing the vasodilatory potency of this compound with other agents in anesthetized dogs, measured by the dose required to increase blood flow by 50 ml/min (ED50), highlight its distinct profile:
| Compound | ED50 (µg) for 50 ml/min Flow Increase nih.gov |
| Sulfinalol | 0.48 |
| MK 761 | 0.24 |
| This compound | 331 |
| Pindolol | 0.3 |
| Hydralazine | 51 |
This table illustrates that this compound requires a comparatively higher dose to achieve the same increase in blood flow in this specific model, suggesting a different mechanism or potency profile compared to the other vasodilators listed nih.gov.
Potential for Novel Compound Design Based on this compound's Preclinical Profile
This compound's inherent dual activity as a vasodilator and a non-selective beta-adrenoceptor antagonist offers a compelling foundation for the design of novel therapeutic compounds nih.gov. This dual-action profile is particularly relevant in the context of complex cardiovascular conditions like hypertension, where multi-target approaches are increasingly recognized for their potential to provide more comprehensive therapeutic benefits researchgate.netmdpi.com.
Optimized Dual-Action Agents: Future compound design efforts could focus on synthesizing analogs that refine the balance between this compound's vasodilatory and beta-blocking activities. This might involve structural modifications aimed at enhancing selectivity for specific adrenergic receptor subtypes (e.g., vs. ) while preserving or augmenting its direct vasodilatory effects. Such optimization could lead to agents with improved efficacy, reduced off-target effects, and a more favorable therapeutic index.
Exploration of the Pyridazine (B1198779) Scaffold: As a hydrazinopyridazine derivative, this compound incorporates a pyridazine nucleus nih.gov. Pyridazine derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and analgesic properties researchgate.netsciforum.net. This broad biological relevance suggests that systematic modifications to the pyridazine core and its peripheral substituents could yield novel compounds with not only enhanced cardiovascular properties but potentially also additional beneficial pharmacological activities relevant to co-morbidities often associated with hypertension. Structure-activity relationship (SAR) studies focusing on the impact of various substitutions on both the beta-blocking and vasodilatory components would be crucial.
Development of Multi-Target Therapeutics: The trend in drug discovery is moving towards designing single compounds that modulate multiple pathophysiological pathways researchgate.netmdpi.com. This compound's dual mechanism positions it as an excellent starting point for developing next-generation multi-target agents. By incorporating structural features that interact with other relevant cardiovascular targets (e.g., calcium channels, angiotensin receptors, endothelin receptors), researchers could design compounds with synergistic effects, potentially leading to more robust and comprehensive blood pressure control.
Methodological Advancements in this compound Research and Analog Development
Advancements in various research methodologies are poised to significantly accelerate the understanding of this compound and the development of its analogs.
Advanced In Vitro and In Vivo Models: The application of more sophisticated preclinical models is essential. This includes the use of human induced pluripotent stem cell (iPSC)-derived cardiovascular cells (e.g., cardiomyocytes, vascular smooth muscle cells, endothelial cells) for high-throughput screening and detailed mechanistic studies. These models can offer a more physiologically relevant context than traditional cell lines, enabling better prediction of human responses. Furthermore, advanced in vivo models, such as genetically engineered animal models of specific hypertensive phenotypes or vascular dysfunctions, could provide a more nuanced understanding of this compound's systemic effects and aid in identifying optimal therapeutic targets for its analogs mdpi.com.
Computational Chemistry and Artificial Intelligence (AI): The integration of computational chemistry techniques, such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, can significantly streamline the drug design process sciforum.net. These methods allow for the virtual screening of large chemical libraries and the prediction of binding affinities and pharmacological properties of this compound and its potential analogs, thereby guiding synthetic efforts towards the most promising candidates. The increasing sophistication of AI and machine learning algorithms can further enhance these predictive capabilities, accelerating the identification of novel chemical scaffolds with desired dual or multi-target activities.
Prodrug Strategies and Novel Delivery Systems: Given the mention of this compound in the context of novel drug delivery systems and methods for synthesizing prodrugs google.comgoogle.com, future research could focus on optimizing its pharmacokinetic profile. This involves the design and synthesis of prodrugs to enhance bioavailability, reduce first-pass metabolism, or enable sustained and controlled release, which could improve therapeutic efficacy and patient adherence. Additionally, exploring innovative drug delivery systems, such as nanoparticles or targeted formulations, could allow for more precise delivery of this compound or its analogs to specific cardiovascular tissues, potentially minimizing systemic exposure and enhancing therapeutic benefits.
Q & A
Basic: What is the dual mechanism of action of Prizidilol, and how does it influence experimental design in hypertension studies?
Methodological Answer:
this compound combines β-adrenoceptor blockade and precapillary vasodilation, necessitating study designs that account for both acute and delayed effects. Early-phase trials often use Latin square designs (e.g., 150–600 mg doses administered weekly with staggered intervals) to isolate dose-dependent hemodynamic changes . For example, its β-blockade dominates initially (reducing heart rate and plasma renin activity), while vasodilation peaks later (4–8 hours post-dose). Researchers should measure parameters at multiple timepoints (e.g., 2–24 hours) and include placebo-controlled crossover arms to distinguish drug-specific effects .
Basic: How are dosage regimens optimized for this compound in clinical trials, and what statistical methods validate efficacy?
Methodological Answer:
Dose-escalation studies (e.g., 150–600 mg/day) in hypertensive patients show dose-dependent BP reduction (Table 1). Trials often use repeated-measures ANOVA to compare supine/upright BP, heart rate, and biomarkers (e.g., plasma noradrenaline) across doses. For example, 600 mg reduced supine systolic BP by 22% at 5 hours post-dose . However, twice-daily dosing (400 mg × 2) is required for sustained 24-hour efficacy, highlighting the need for pharmacokinetic (PK) profiling to guide dosing intervals .
Table 1: Acute Effects of this compound Doses on Blood Pressure (BP)
| Dose (mg) | Systolic BP Reduction (%) | Time to Max Effect (h) |
|---|---|---|
| 150 | 8% | 4–6 |
| 300 | 15% | 5–7 |
| 600 | 22–24% | 5–8 |
Advanced: How do researchers resolve contradictions in this compound’s effects on plasma renin activity (PRA) across studies?
Methodological Answer:
Discrepancies in PRA outcomes (e.g., biphasic changes in some studies vs. no significant changes in others ) arise from differences in temporal sampling and patient populations. Studies reporting biphasic effects measured PRA at 2–8 hours, capturing early β-blockade (↓ PRA) and subsequent vasodilation-induced sympathetic activation (↑ PRA). To reconcile contradictions, researchers should standardize sampling protocols (e.g., hourly measurements for 24 hours) and stratify patients by baseline renin status .
Advanced: What explains the variable pharmacokinetics of this compound, and how does this impact clinical trial design?
Methodological Answer:
this compound exhibits irregular absorption (multiple plasma concentration peaks) and a short elimination half-life (~4.4 hours), likely due to first-pass metabolism and extra-renal clearance . PK variability necessitates:
- Population pharmacokinetic modeling to identify covariates (e.g., acetylator phenotype).
- Dense sampling (e.g., 0.5–24 hours post-dose) to capture absorption phases.
- Correlation analyses between PK parameters (e.g., AUC) and hemodynamic outcomes, though weak correlations (e.g., r = 0.2–0.4 in ) suggest multifactorial efficacy.
Advanced: How do direct vs. indirect blood pressure measurement methods affect preclinical data interpretation for this compound?
Methodological Answer:
In rodent studies, indirect tail-cuff measurements overestimate BP due to stress-induced elevation from prewarming/restraint, while direct intra-arterial recordings show accurate reductions. For example, this compound lowered BP by 20% in SHR rats via direct measurement but showed paradoxical increases with tail-cuff methods . Researchers must:
- Validate indirect methods against direct recordings.
- Use telemetry for continuous, stress-free monitoring in chronic studies.
Advanced: What hemodynamic mechanisms underlie this compound’s long-term efficacy in essential hypertension?
Methodological Answer:
Long-term studies (8 months) show this compound reduces total peripheral resistance by 17–23% via vasodilation, maintaining cardiac output despite β-blockade-induced heart rate reduction. Stroke volume increases by 30% during exercise, preserving organ perfusion. Hemodynamic stability is confirmed via invasive measurements (intra-arterial BP, thermodilution cardiac output) at rest and during graded exercise .
Basic/Advanced: What are the hematological risks associated with this compound, and how should they be monitored in trials?
Methodological Answer:
Dose-dependent hemoglobin reductions (e.g., 1.1 g/dL in 50% of patients at 400 mg/day ) and rare anemia cases require:
- Weekly CBC monitoring in early-phase trials.
- Exclusion of patients with baseline anemia (Hb <12 g/dL).
- Mechanistic studies to assess whether Hb changes stem from hemodilution or bone marrow suppression .
Advanced: How does this compound alter renal hemodynamics compared to other vasodilators?
Methodological Answer:
this compound increases effective renal plasma flow (120% of baseline in hypertensives) but reduces glomerular filtration rate (↓33%) and fractional sodium excretion, likely via efferent arteriolar vasodilation. These dual effects contrast with hydralazine (uniform vasodilation) and endralazine (GFR preservation). Studies should pair inulin/PAH clearance methods with plasma catecholamines to dissect neurohormonal contributions .
Basic: How can the PICOT framework structure research questions for this compound trials?
Methodological Answer:
Example PICOT Question:
- P: Adults with stage 1–2 hypertension.
- I: this compound 400 mg twice daily.
- C: Propranolol 80 mg/day + hydralazine 50 mg/day.
- O: Change in 24-hour ambulatory systolic BP at 12 weeks.
- T: 12-week randomized controlled trial.
This framework ensures alignment with endpoints (e.g., BP, renal function) and controls for confounders (e.g., acetylator status) .
Advanced: Why do some studies report sustained β-blockade despite this compound’s short half-life?
Methodological Answer:
Nitroglycerin challenge tests reveal prolonged β-blockade (>24 hours) despite plasma concentrations below detection limits, suggesting active metabolites (e.g., acetylated derivatives) or irreversible receptor binding. Researchers should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
